molecular formula C15H13Cl2NO2 B11177702 N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11177702
M. Wt: 310.2 g/mol
InChI Key: YIIWWABZOZKVCI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, one substituted with two chlorine atoms and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide.

    Reduction: Formation of N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

YIIWWABZOZKVCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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